trans-Cinnamaldehyde-d5

Stable isotope dilution assay GC–MS quantification LC–MS/MS internal standard

trans-Cinnamaldehyde-d5 is a perdeuterated isotopologue of the naturally occurring phenylpropanoid trans-cinnamaldehyde, bearing five deuterium atoms exclusively on the phenyl ring (phenyl-d5 substitution pattern). With a molecular formula of C₉H₃D₅O and a molecular weight of 137.19 Da, it exhibits a +5 Da mass shift relative to the unlabeled parent compound (C₉H₈O, 132.16 Da).

Molecular Formula C9H8O
Molecular Weight 137.193
CAS No. 1304632-52-7
Cat. No. B592607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cinnamaldehyde-d5
CAS1304632-52-7
Synonyms(2E)-3-Phenyl-2-propenal-d5;  (E)-3-Phenyl-2-propenal-d5;  (E)-Cinnamaldehyde-d5;  (E)-3-Phenylacrolein-d5;  (E)-3-Phenylprop-2-en-1-al-d5;  (E)-3-Phenylprop-2-enal-d5;  (E)-3-Phenylprop-2-enone-d5;  (E)-3-Phenylpropenal-d5;  (E)-Cinnamaldehyde-d5;  E-Cinnamy
Molecular FormulaC9H8O
Molecular Weight137.193
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=O
InChIInChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D
InChIKeyKJPRLNWUNMBNBZ-UVQGXXJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Cinnamaldehyde-d5 (CAS 1304632-52-7): Deuterated Internal Standard for Cinnamaldehyde Quantification & Metabolic Tracing


trans-Cinnamaldehyde-d5 is a perdeuterated isotopologue of the naturally occurring phenylpropanoid trans-cinnamaldehyde, bearing five deuterium atoms exclusively on the phenyl ring (phenyl-d5 substitution pattern) . With a molecular formula of C₉H₃D₅O and a molecular weight of 137.19 Da, it exhibits a +5 Da mass shift relative to the unlabeled parent compound (C₉H₈O, 132.16 Da) . This compound is purpose-designed as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry, enabling precise correction for matrix effects, ion suppression, and extraction recovery in GC–MS and LC–MS/MS workflows [1]. It is supplied as a pale yellow oil with a chemical purity specification of ≥95% and is soluble in chloroform, dichloromethane, and DMSO, with recommended storage at −20 °C [2].

✓ Stable isotope-labeled internal standard (SIL-IS) for cinnamaldehyde
✓ Designed for quantitative GC–MS and LC–MS/MS workflows
✓ Co-elution with analyte supports matrix effect correction

Why Unlabeled Cinnamaldehyde or Structural Analog Internal Standards Cannot Substitute for trans-Cinnamaldehyde-d5


In quantitative mass spectrometry, an internal standard must mimic the analyte's behavior throughout sample preparation, chromatography, and ionization to accurately compensate for analytical variability. Unlabeled trans-cinnamaldehyde cannot serve this role because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, making co-quantification impossible [1]. Structural analog internal standards such as ethyl benzoate or methyl benzoate exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies from cinnamaldehyde, exposing the method to uncorrected matrix effects that degrade accuracy [2]. Conversely, deuterated internal standards that are insufficiently labeled (e.g., d₁–d₄) risk isotopic overlap with the analyte's natural abundance isotopologue cluster, reducing quantitative specificity [3]. trans-Cinnamaldehyde-d5, with five deuterium atoms on the phenyl ring, provides a +5 Da mass shift that cleanly separates its MS signal from the unlabeled analyte while preserving near-identical physicochemical properties—a combination no generic substitute can replicate .

Unlabeled analog

Unlabeled cinnamaldehyde co-elutes and shares identical MS transitions, making accurate internal standardization infeasible.

Structural analog

Ethyl benzoate or methyl benzoate show different recovery, retention, and ionization, exposing quantification to uncorrected matrix effects.

Low-label d1–d4

Insufficiently labeled deuterated standards risk isotopic overlap with natural-abundance isotopologues, reducing quantitative specificity.

trans-Cinnamaldehyde-d5: Quantitative Differential Evidence Against Closest Analogs and Alternative Internal Standards


+5 Da Mass Shift Enables Unambiguous MS Separation from Unlabeled Cinnamaldehyde for Stable Isotope Dilution Assays

trans-Cinnamaldehyde-d5 possesses a molecular ion shifted by +5 Da (m/z 137 → 132 for the molecular ion cluster) relative to unlabeled trans-cinnamaldehyde, a mass difference entirely attributable to the five deuterium atoms on the phenyl ring . This shift exceeds the minimum +3 Da threshold recommended for reliable SIL internal standard use in quantitative MS, ensuring the deuterated standard's signal does not overlap with the analyte's [M+1] or [M+2] natural abundance isotopologue peaks [1]. The unlabeled comparator trans-cinnamaldehyde (CAS 14371-10-9) has a monoisotopic mass of 132.0575 Da versus 137.0889 Da for the d5 isotopologue—a 3.8% mass increase that is readily resolved by unit-resolution quadrupole and ion trap mass analyzers .

+5 Da Mass Shift
Head-to-head
Δm = +5.0314 Da (+3.8% mass increase)
Enables unambiguous MS separation from unlabeled analyte
Exceeds the minimum +3 Da threshold for SIL-IS
Stable isotope dilution assay GC–MS quantification LC–MS/MS internal standard

Phenyl-d5 Labeling Eliminates Aromatic ¹H NMR Signals, Simplifying Spectral Interpretation in Mechanistic Studies

The perdeuteration of the phenyl ring in trans-cinnamaldehyde-d5 replaces all five aromatic protons (δ 7.2–7.6 ppm in the unlabeled compound) with deuterium, which is NMR-silent at ¹H observe frequencies . This eliminates the aromatic multiplet that dominates the ¹H NMR spectrum of unlabeled trans-cinnamaldehyde, leaving only the aldehyde proton (δ ~9.7 ppm, d) and the two vinyl protons (δ ~6.7 ppm, dd, and δ ~7.4 ppm, d) observable [1]. In contrast, unlabeled trans-cinnamaldehyde presents 8 protons distributed across aromatic, vinyl, and aldehyde regions, with the five aromatic protons often obscuring weaker signals from reaction intermediates or low-concentration species [2]. The deuterium-induced ¹³C NMR isotope shifts at positions adjacent to the label (Δδ = 0.05–0.15 ppm upfield) further provide a quantitative tool for verifying deuteration site fidelity [3].

Phenyl-d5 NMR Simplification
Head-to-head
3 observable ¹H signals vs 8 in unlabeled
Simplifies spectral interpretation of aldehyde/vinyl region
Aromatic multiplet eliminated; ¹³C isotope shifts measurable
¹H NMR spectroscopy Deuterium isotope shift Reaction mechanism elucidation

Co-Elution Fidelity vs. Structural Analog Internal Standards in Reversed-Phase LC–MS/MS

trans-Cinnamaldehyde-d5 co-elutes with its unlabeled analyte within <0.05 min retention time difference under typical reversed-phase LC conditions, a consequence of the deuterium atoms being located on the aromatic ring rather than at exchangeable or polar positions [1]. This near-perfect co-elution ensures that the internal standard experiences the identical instantaneous mobile-phase composition and matrix-induced ion suppression or enhancement as the analyte, enabling accurate peak-area ratio-based correction [2]. In contrast, the commonly employed structural analog internal standard ethyl benzoate (used in published GC–MS methods for cinnamaldehyde quantification) elutes at a distinct retention time, exposing it to different matrix interference zones and yielding recovery variations that can exceed ±15% in complex biological extracts [3].

Co-Elution vs. Structural Analog
Class-level
ΔtR < 0.05 min vs. >0.2 min mismatch
Supports matrix effect compensation in LC–MS/MS
Reported co-elution profile aids method accuracy review
Matrix effect correction LC–MS/MS quantification Internal standard selection

trans Geometric Configuration Preserved: 7–647× Higher Enzyme Reactivity vs. cis-Cinnamaldehyde

trans-Cinnamaldehyde-d5 retains the (E)-configuration of the natural product, which is critical because three different alcohol dehydrogenases (yeast, horse liver, and Leuconostoc mesenteroides) reduce the trans isomer 7- to 647-fold faster than its cis counterpart [1]. The trans isomer's C=C bond geometry and aldehyde group positioning complement the enzyme active site architecture, while the cis isomer does not fit productively [2]. This geometric specificity dictates that any deuterated internal standard intended for metabolic or enzyme-kinetic studies must maintain the trans configuration; the cis isomer (or cis-rich mixtures) would exhibit grossly different—and non-representative—enzyme substrate behavior, invalidating quantitative enzymatic and metabolic flux measurements .

trans vs. cis Enzyme Reactivity
Reported
7–647× faster reduction by alcohol dehydrogenases
trans configuration essential for enzyme-kinetic study fit
Geometric isomer specificity confirmed in enzyme assays
Geometric isomer specificity Alcohol dehydrogenase Biotransformation studies

Non-Radioactive Metabolic Tracing with MS Detection vs. ¹⁴C-Radiolabeled Cinnamaldehyde

trans-Cinnamaldehyde-d5 enables metabolic fate and pathway tracing studies via routine GC–MS or LC–MS detection without the regulatory, handling, and disposal burdens associated with ¹⁴C-radiolabeled cinnamaldehyde . The d5 isotopic signature is permanently installed on the metabolically stable phenyl ring, allowing metabolites retaining the aromatic moiety to be tracked through the characteristic M→M+5 isotope pattern in mass spectra . In pharmacokinetic studies of cinnamaldehyde in rats, GC–MS achieved lower limits of quantitation (LLOQ) of 20 ng/mL and detection (LOD) of 5 ng/mL in plasma, with intra-day precision <10.4% and inter-day precision <12.2% [1]—analytical performance that supports substitution of radioactive tracer approaches with stable isotope methods when the d5 analog is employed as either an internal standard or a tracer [1].

Stable Isotope vs. ¹⁴C Tracing
Class-level
Non-radioactive MS detection vs. ¹⁴C radiolabel
Eliminates radioactive handling requirements
Reported MS LLOQ 20 ng/mL, LOD 5 ng/mL (class-level)
Metabolic pathway tracing Stable isotope labeling Drug metabolism

Pharmacopeial Traceability and Quality-Controlled Batch Consistency for Regulatory Methods

trans-Cinnamaldehyde-d5 is offered as a fully characterized reference standard compliant with regulatory analytical guidelines, suitable for analytical method development, method validation (AMV), and quality-controlled (QC) applications during pharmaceutical development . The compound serves as a reference standard for traceability against pharmacopeial standards (USP or EP) for cinnamaldehyde-containing drug substances and botanical products . Supplier specifications include chemical purity ≥95% (by HPLC) with accompanying certificates of analysis (COA) providing HPLC, MS, and ¹H NMR characterization data . This quality infrastructure is absent for generic unlabeled cinnamaldehyde when purchased as a bulk commodity chemical, which typically lacks the batch-to-batch documentation rigor required for regulatory submissions .

Regulatory Documentation Package
Data to verify
COA with HPLC/MS/NMR; pharmacopeial traceability
Supports method validation documentation context
Supplier specification; verify batch-specific COA
Pharmacopeial reference standard Method validation Quality control

High-Impact Procurement Scenarios for trans-Cinnamaldehyde-d5 Based on Quantitative Differentiation Evidence


Quantitative GC–MS/MS or LC–MS/MS Analysis of Cinnamaldehyde in Food, Flavor, and Botanical Products

trans-Cinnamaldehyde-d5 is the definitive internal standard for stable isotope dilution assays (SIDA) targeting cinnamaldehyde in cinnamon spice, essential oils, e-liquids, chewing gum, baked goods, and dietary supplements. The +5 Da mass shift ensures zero isotopic cross-talk with endogenous analyte signals, while co-elution behavior (Δ tR < 0.05 min) provides superior matrix effect compensation compared to structural analog internal standards such as ethyl benzoate [1]. Regulatory food testing laboratories supporting FDA 21 CFR or EU food safety compliance require the quantitative accuracy that only a SIL-IS with ≥+3 Da shift can deliver [2].

Pharmacokinetic and Drug Metabolism Studies of Cinnamaldehyde-Containing Therapeutics

For preclinical and clinical pharmacokinetic profiling of cinnamaldehyde-based drug candidates, trans-Cinnamaldehyde-d5 serves simultaneously as an internal standard for plasma/tissue quantification and as a non-radioactive metabolic tracer. The established GC–MS LLOQ of 20 ng/mL and LOD of 5 ng/mL in rat plasma provides sufficient sensitivity for terminal-phase pharmacokinetic sampling [3]. The trans configuration ensures biologically relevant enzyme–substrate behavior, compatible with cinnamaldehyde's known interaction with alcohol dehydrogenases (7–647× trans selectivity) and cytochrome P450 2A6 [4].

¹H NMR Reaction Monitoring and Mechanistic Studies of Cinnamaldehyde-Derived Compounds

In synthetic organic and natural product chemistry, the phenyl-d5 labeling eliminates the aromatic proton multiplet (δ 7.2–7.6 ppm) that otherwise obscures the vinyl and aldehyde signals critical for monitoring reactions at the α,β-unsaturated carbonyl moiety . This spectral simplification is invaluable for kinetic studies of cinnamaldehyde cycloadditions, condensation reactions, and biocatalytic transformations where clear integration of aldehyde consumption and product formation is required. The deuterium-induced ¹³C isotope shifts (Δδ = 0.05–0.15 ppm) further enable verification of labeling integrity and site-specific deuteration fidelity [5].

Pharmaceutical Quality Control and Method Validation per ICH/USP Guidelines

For cGMP analytical laboratories developing or validating HPLC/GC methods for cinnamaldehyde assay in botanical drug substances or finished pharmaceutical products, trans-Cinnamaldehyde-d5 provides the pharmacopeial traceability and full Certificate of Analysis (HPLC, MS, NMR) required by USP ⟨1225⟩ and ICH Q2(R1) validation guidelines . The compound's qualification as a reference standard supporting USP/EP monograph compliance makes it the appropriate choice for method transfer, system suitability testing, and QC batch release applications where regulatory auditors demand documented standard traceability [6].

Application
Selection Property
Validation Focus
Cinnamaldehyde quantification in food, flavor, and botanical matrices
Stable isotope dilution assay compatibility
MS signal specificity and matrix effect compensation
Pharmacokinetic research and metabolism studies
Non-radioactive metabolic tracer with MS detection
LC-MS method sensitivity and enzyme-kinetic compatibility
¹H NMR reaction monitoring and mechanistic studies
Simplified aromatic region via phenyl-d5 labeling
Clear observation of aldehyde and vinyl proton signals
Pharmaceutical quality control and method validation
Fully characterized reference standard with COA
Pharmacopeial traceability and method transfer
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